ml375

Description

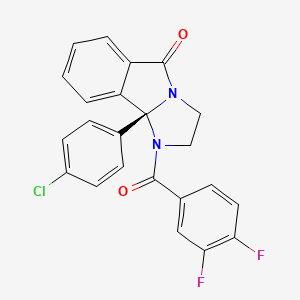

Structure

3D Structure

Properties

IUPAC Name |

(9bS)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF2N2O2/c24-16-8-6-15(7-9-16)23-18-4-2-1-3-17(18)22(30)28(23)12-11-27(23)21(29)14-5-10-19(25)20(26)13-14/h1-10,13H,11-12H2/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBAKXRLQAPKEE-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@]2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)C5=CC(=C(C=C5)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML375 as a selective M5 negative allosteric modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ML375, also known as VU0483253, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] As the first highly selective NAM for the M5 receptor subtype, this compound represents a critical pharmacological tool for elucidating the physiological roles of the M5 receptor and serves as a lead compound for the development of novel therapeutics.[1] The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the CNS, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra. This localization suggests a significant role for M5 in modulating dopamine release and, consequently, in reward, addiction, and motor control pathways. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and the key experimental methodologies used for its characterization.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The compound exhibits high potency and selectivity for the human M5 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |

| M5 | Calcium Mobilization | IC50 | 300 nM | Human | [1] |

| M5 | Calcium Mobilization | IC50 | 790 nM | Rat | [1] |

| M1 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |

| M2 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |

| M3 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |

| M4 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |

Table 2: Pharmacokinetic Properties of this compound

| Species | Route | Clearance (CLp) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |

| Rat (Sprague-Dawley) | IV | 2.5 mL/min/kg | 80 hr | 80% | |

| Monkey (Cynomolgus) | IV | 3.0 mL/min/kg | 10 hr | N/A |

Mechanism of Action: Allosteric Modulation

This compound functions as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. This binding event reduces the affinity and/or efficacy of ACh, thereby decreasing the receptor's response to agonist stimulation.

Evidence for the allosteric mechanism of this compound is derived from radioligand binding studies. In competition binding assays using the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS), this compound did not displace the radioligand, indicating it does not bind to the orthosteric site.[1] Furthermore, in kinetic dissociation experiments, this compound was shown to slow the dissociation rate of [3H]-NMS from the M5 receptor, a hallmark of allosteric interaction.

Experimental Protocols

The characterization of this compound involved several key experimental assays. Detailed methodologies for these assays are provided below.

Calcium Mobilization Assay

This functional assay is used to determine the potency of this compound in inhibiting the M5 receptor-mediated increase in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Cells are seeded into 384-well black-walled, clear-bottom assay plates and grown to near confluence.

2. Dye Loading:

-

The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

3. Compound Addition and Signal Detection:

-

The dye solution is removed, and the cells are washed with assay buffer.

-

Various concentrations of this compound (or vehicle control) are added to the wells and pre-incubated for a specified time.

-

The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A sub-maximal concentration (EC80) of acetylcholine is added to the wells to stimulate the M5 receptor.

-

Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.

4. Data Analysis:

-

The fluorescence signal is normalized to the baseline before agonist addition.

-

The inhibitory effect of this compound is calculated as a percentage of the response to acetylcholine in the absence of the modulator.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay ([3H]-NMS Competition)

This assay is used to determine if this compound binds to the orthosteric site of the M5 receptor.

1. Membrane Preparation:

-

CHO-K1 cells expressing the human M5 receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS).

-

Increasing concentrations of unlabeled this compound or a known orthosteric antagonist (e.g., atropine, as a positive control) are added to the wells.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric antagonist.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium.

3. Filtration and Scintillation Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 values are determined from the competition curves.

Inositol Phosphate Accumulation Assay

This assay measures the functional activity of M5 receptors by quantifying the production of inositol monophosphate (IP1), a downstream product of Gq signaling.

1. Cell Labeling and Plating:

-

CHO-K1 cells expressing the human M5 receptor are incubated overnight in an inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.

-

The labeled cells are then seeded into multi-well plates.

2. Compound Treatment:

-

The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP1 to accumulate).

-

Various concentrations of this compound are added to the wells, followed by stimulation with acetylcholine.

3. Inositol Phosphate Extraction and Quantification:

-

The reaction is stopped by the addition of an acid (e.g., perchloric acid).

-

The inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.

-

The amount of [3H]-IP1 is quantified by scintillation counting.

4. Data Analysis:

-

The data are normalized to the response induced by acetylcholine alone.

-

The inhibitory concentration-response curves for this compound are plotted, and IC50 values are calculated.

Visualizations

Signaling Pathway

The M5 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by an agonist like acetylcholine, it initiates a well-defined signaling cascade.

Caption: M5 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The characterization of a novel compound like this compound as a selective NAM follows a logical progression of experiments.

Caption: General experimental workflow for characterizing a selective NAM.

Logical Relationship of this compound's Selectivity

The selectivity of this compound is a key feature that distinguishes it from other muscarinic receptor modulators.

Caption: Selectivity profile of this compound for muscarinic receptor subtypes.

Conclusion

This compound is a pioneering pharmacological tool that has enabled significant advancements in the study of M5 muscarinic receptor function. Its high potency, selectivity, and favorable pharmacokinetic properties make it an invaluable asset for both basic research and preclinical drug development. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for scientists working to understand the role of the M5 receptor in health and disease and for those seeking to develop novel therapeutics targeting this important receptor.

References

The Discovery and Chemical Profile of ML375: A Potent and Selective M5 Negative Allosteric Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML375, also known as VU0483253, has emerged as a critical tool compound in the study of the M5 muscarinic acetylcholine receptor.[1][2] Its discovery through a functional high-throughput screen marked a significant advancement in the development of selective ligands for this receptor subtype.[2] This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological characterization of this compound, a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 receptor.[2][3] Detailed experimental protocols for its synthesis and key in vitro assays are provided, alongside a summary of its quantitative pharmacological and pharmacokinetic data.

Discovery and Chemical Structure

This compound was identified from a high-throughput screening campaign aimed at discovering selective modulators of the M5 muscarinic acetylcholine receptor.[2] The initial hit, a 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one scaffold, was optimized through a multi-dimensional, iterative parallel synthesis effort, leading to the identification of this compound.[2]

The chemical name of this compound is (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one.[2] Its chemical structure is presented below:

Chemical Structure of this compound

References

- 1. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of ML375 in the Modulation of Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML375 is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). Emerging evidence indicates a significant role for this compound in the modulation of dopamine (DA) release, primarily through its action on M5 receptors located on dopaminergic neurons. This technical guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. The data presented herein underscore the potential of this compound as a valuable pharmacological tool for investigating the role of the M5 receptor in dopamine-related neurophysiology and as a potential therapeutic agent for disorders characterized by dysregulated dopamine signaling.

Introduction

The M5 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Notably, M5 receptors are almost exclusively found on dopamine neurons originating in the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc)[1]. This specific localization positions the M5 receptor as a critical regulator of dopamine signaling, a neurotransmitter system deeply implicated in reward, motivation, motor control, and the pathophysiology of various neuropsychiatric disorders, including addiction and schizophrenia.

This compound has been identified as a highly selective negative allosteric modulator of the M5 receptor[2]. As a NAM, this compound does not directly compete with the endogenous agonist, acetylcholine (ACh), at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, thereby reducing the affinity and/or efficacy of ACh. This mode of action allows for a more nuanced modulation of receptor activity compared to traditional antagonists.

Recent studies have demonstrated that this compound can significantly decrease electrically evoked dopamine release in the striatum[1]. This finding has generated considerable interest in this compound as a tool to dissect the intricate cholinergic-dopaminergic interactions and as a potential lead compound for the development of novel therapeutics. This guide will synthesize the current understanding of this compound's role in dopamine release modulation, focusing on its mechanism, quantitative effects, and the experimental methodologies used to elucidate its function.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the pharmacological profile of this compound and its effects on dopamine release.

Table 1: Pharmacological Profile of this compound

| Parameter | Species | Value | Reference |

| M5 IC50 | Human | 300 nM | [2] |

| M5 IC50 | Rat | 790 nM | [2] |

| M1-M4 IC50 | Human | > 30 µM | [2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the specific binding or functional response.

Table 2: Effect of this compound on Electrically Evoked Dopamine Release

| Experiment Type | Brain Region | This compound Concentration | Effect on Dopamine Release | Reference |

| Fast-Scan Cyclic Voltammetry (FSCV) | Striatum | Not specified | Significantly decreased | [1] |

Note: While the qualitative effect of this compound on dopamine release has been established, specific concentration-response data detailing the percentage of inhibition at various concentrations and the IC50 for dopamine release modulation are not yet available in the public domain.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's effect on dopamine release.

Fast-Scan Cyclic Voltammetry (FSCV) for Measuring Evoked Dopamine Release

Fast-scan cyclic voltammetry is an electrochemical technique used to measure real-time changes in dopamine concentration in brain tissue.

Objective: To measure the effect of this compound on electrically stimulated dopamine release in ex vivo brain slices.

Methodology:

-

Brain Slice Preparation:

-

Rodents (e.g., mice or rats) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Coronal slices (approximately 300-400 µm thick) containing the striatum are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

FSCV Recording:

-

A single brain slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2 mL/min).

-

A carbon-fiber microelectrode is positioned in the dorsal or ventral striatum.

-

A bipolar stimulating electrode is placed approximately 100-200 µm from the recording electrode.

-

A triangular voltage waveform (e.g., -0.4 V to +1.2 V and back to -0.4 V at 400 V/ms) is applied to the carbon-fiber electrode at a frequency of 10 Hz.

-

Dopamine release is evoked by a single electrical pulse (e.g., 0.2 ms duration, 300 µA) delivered through the stimulating electrode.

-

-

Pharmacological Manipulation:

-

A stable baseline of evoked dopamine release is established by delivering electrical stimuli every 2-5 minutes.

-

This compound is then bath-applied to the slice at the desired concentration(s).

-

The effect of this compound on the amplitude and kinetics of the evoked dopamine signal is recorded over time until a steady-state effect is observed.

-

-

Data Analysis:

-

The recorded current is converted to dopamine concentration based on post-experiment calibration of the electrode with known concentrations of dopamine.

-

The peak height of the evoked dopamine signal is measured to quantify the amount of dopamine released.

-

The decay kinetics of the signal can be analyzed to assess changes in dopamine uptake.

-

The effect of this compound is typically expressed as a percentage of the baseline response.

-

In Vivo Microdialysis

In vivo microdialysis is a technique used to sample the extracellular fluid of the brain in awake, freely moving animals to measure neurotransmitter levels.

Objective: To assess the effect of systemic administration of this compound on extracellular dopamine levels in the striatum.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum.

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

-

The probe is continuously perfused with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

A baseline of extracellular dopamine concentration is established by collecting several samples before drug administration.

-

-

Drug Administration and Sample Collection:

-

This compound is administered systemically (e.g., via intraperitoneal injection) at the desired dose.

-

Dialysate samples continue to be collected for several hours following drug administration to monitor changes in extracellular dopamine levels.

-

-

Neurochemical Analysis:

-

The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Changes in dopamine levels are expressed as a percentage of the baseline concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: M5 Receptor Signaling Pathway in a Presynaptic Dopamine Terminal.

Caption: Experimental Workflow for FSCV Measurement of Dopamine Release.

Discussion and Future Directions

The available evidence strongly suggests that this compound modulates dopamine release through its action as a negative allosteric modulator of presynaptic M5 receptors on dopamine terminals. The finding that this compound decreases electrically evoked dopamine release indicates that, in the experimental conditions employed, endogenous acetylcholine likely acts on M5 receptors to facilitate dopamine release. By negatively modulating the M5 receptor, this compound attenuates this facilitation, resulting in a net decrease in dopamine release.

However, a complete understanding of the role of this compound in dopamine modulation requires further investigation. A critical next step is to establish a comprehensive concentration-response profile for this compound's effect on dopamine release. This will not only provide a more precise quantification of its potency but also help in designing future in vivo studies.

Furthermore, the downstream signaling cascade initiated by M5 receptor activation on the presynaptic terminal that ultimately leads to the modulation of dopamine exocytosis is not fully elucidated. Future research should aim to identify the specific intracellular signaling molecules and their interactions with the vesicular release machinery.

References

Preclinical Profile of ML375: A Novel M5 Receptor Antagonist for Alcohol Use Disorder

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR), in animal models of alcohol addiction. The data presented herein is collated from peer-reviewed research, offering a detailed examination of this compound's mechanism of action, its effects on alcohol-seeking behaviors, and the experimental protocols utilized in these pivotal studies.

Core Findings at a Glance

Preclinical evidence strongly suggests that this compound selectively reduces alcohol consumption and relapse-like behavior without affecting the consumption of other rewards, such as sucrose, or inducing sedative effects at therapeutic doses.[1] The primary mechanism of action is the modulation of the M5 mAChR, which is strategically located on dopamine neurons within the brain's reward circuitry.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical investigations of this compound in rat models of alcohol addiction. These studies demonstrate the compound's potency in reducing alcohol self-administration and cue-induced reinstatement of alcohol-seeking.

Table 1: Effect of Systemic this compound on Ethanol Self-Administration

| Treatment Group | Dose (mg/kg, p.o.) | Active Lever Presses (Ethanol) | Inactive Lever Presses (Water) | Statistical Significance (vs. Vehicle) |

| Vehicle | - | Mean responses reported | No significant difference | - |

| This compound | 30 | Significantly reduced | No significant difference | p = 0.0015 |

Data adapted from a study in ethanol-preferring (iP) rats. Statistical analysis was performed using a two-way ANOVA, revealing a significant treatment x lever interaction (F(1, 13) = 10.1, P = 0.0072).[1]

Table 2: Effect of Systemic this compound on Cue-Induced Reinstatement of Ethanol Seeking

| Treatment Group | Dose (mg/kg, p.o.) | Active Lever Presses (Reinstatement) | Inactive Lever Presses | Statistical Significance (vs. Vehicle) |

| Vehicle | - | Robust reinstatement observed | No significant difference | - |

| This compound | 30 | Significantly attenuated | No significant difference | p < 0.01 |

Following extinction of ethanol self-administration, the presentation of ethanol-associated cues reinstated seeking behavior in vehicle-treated rats. This compound significantly reduced this effect. A two-way ANOVA showed a significant treatment x lever interaction (F(2, 20) = 10.5, P = 0.0008).[1]

Table 3: Effect of Intra-Dorsolateral Striatum Microinjection of this compound on Ethanol Self-Administration

| Treatment Group | Dose (pmol/hemisphere) | Active Lever Presses (Ethanol) | Inactive Lever Presses (Water) | Statistical Significance (vs. Vehicle) |

| Vehicle | - | Mean responses reported | No significant difference | - |

| This compound | 105 | Significantly reduced | No significant difference | p = 0.011 |

Direct microinjection of this compound into the dorsolateral (DL) striatum, a key brain region in habit formation, reduced ethanol self-administration. A two-way ANOVA indicated a significant treatment x lever interaction (F(1, 11) = 7.03, P = 0.023).[1]

Signaling Pathways and Mechanism of Action

This compound acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. The M5 receptor is a Gq-protein coupled receptor (GPCR). Upon binding of the endogenous ligand, acetylcholine (ACh), the M5 receptor activates a downstream signaling cascade. This compound, by binding to an allosteric site distinct from the ACh binding site, reduces the efficacy of ACh, thereby dampening this signaling cascade.

Experimental Protocols

The preclinical evaluation of this compound involved several established rodent behavioral paradigms. The following are detailed summaries of the key experimental methodologies.

Ethanol Self-Administration

This protocol is designed to model voluntary alcohol consumption in rats.

References

Technical Guide: Characterization of the ML375 Binding Site on the M5 Muscarinic Acetylcholine Receptor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the experimental characterization of the binding site for ML375, a selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). The M5 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and is a promising therapeutic target for conditions such as drug addiction.[1][2][3][4] Understanding the unique binding site of this compound is crucial for the structure-based design of next-generation M5-selective modulators.

Executive Summary: A Novel Allosteric Pocket

This compound is a highly selective NAM for the M5 receptor, demonstrating sub-micromolar potency.[5] Extensive research has revealed that this compound does not interact with the orthosteric binding site for the endogenous ligand, acetylcholine. Furthermore, it does not bind to the well-characterized "common" allosteric site located in the extracellular vestibule of muscarinic receptors, nor a second proposed site recognized by the modulator amiodarone.[1][3][4]

Through a combination of molecular docking, the creation of M5-M2 receptor chimeras, and targeted site-directed mutagenesis, a putative binding site for this compound has been identified.[1][2][3] This novel, third allosteric site is located within the transmembrane (TM) domain, specifically at the interface of TMs 2, 3, and 4.[1][2][4] This discovery highlights a unique pocket that can be exploited for developing highly selective allosteric modulators for the M5 receptor.[2]

Quantitative Data: Potency and Selectivity of this compound

The following table summarizes the key quantitative parameters defining the activity of this compound.

| Parameter | Species | Receptor Subtype | Value | Reference(s) |

| IC₅₀ | Human | M5 | 300 nM | [5][6] |

| IC₅₀ | Rat | M5 | 790 nM | [5][6] |

| IC₅₀ | Human | M1, M2, M3, M4 | >30 µM | [5] |

| IC₅₀ | Rat | M1, M2, M3, M4 | Inactive | [5][6] |

| Mechanism | - | M5 | Negative Allosteric Modulator (NAM) | [5] |

Experimental Protocols & Methodologies

The characterization of the this compound binding site involved a multi-faceted approach combining computational and classical pharmacological techniques.

Radioligand Binding Assays

These assays were fundamental in determining that this compound acts allosterically.

-

Objective: To assess whether this compound competes directly with the orthosteric ligand for its binding site.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from cell lines (e.g., HEK293) stably expressing the human M5 mAChR.

-

Assay Conditions: The membranes were incubated with a saturating concentration of the non-selective muscarinic antagonist radioligand, [³H]-N-methylscopolamine ([³H]-NMS).

-

Competition Assay: A competition experiment was performed where increasing concentrations of this compound were added. For comparison, a known orthosteric antagonist (e.g., atropine) was run in parallel.

-

Dissociation Kinetics: To further confirm the allosteric mechanism, the dissociation rate of [³H]-NMS was measured in the presence and absence of this compound. Allosteric modulators typically alter the dissociation kinetics of the orthosteric ligand.[5][7]

-

Detection: Bound and free radioligand were separated via rapid vacuum filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Key Finding: this compound did not compete with [³H]-NMS for binding to the M5 receptor, indicating an allosteric mechanism of action.[5]

Functional Assays

Functional assays measure the cellular response to receptor activation and were used to quantify the negative modulatory effect of this compound.

-

Objective: To measure the effect of this compound on the agonist-mediated activation of the M5 receptor.

-

Methodology (Inositol Phosphate Accumulation):

-

Cell Culture: HEK293 cells expressing the human M5 mAChR were cultured and seeded in multi-well plates.

-

Agonist Stimulation: Cells were stimulated with a range of concentrations of an agonist (e.g., acetylcholine) in the presence of a fixed concentration of this compound or vehicle.

-

Mechanism: The M5 receptor couples to the Gq protein, which activates phospholipase C, leading to the production of inositol phosphates (IPs).[8][9]

-

Measurement: The accumulation of IPs was measured, often using commercially available kits (e.g., IP-One assay).

-

Analysis: The data were plotted as concentration-response curves to determine the agonist's potency (EC₅₀) and efficacy (Emax).

-

-

Key Finding: this compound caused a rightward shift in the agonist concentration-response curve, decreasing the potency of acetylcholine, which is characteristic of a negative allosteric modulator.[10]

Molecular Docking and Mutagenesis

This combination of computational and biochemical techniques was critical for pinpointing the novel binding site.

-

Objective: To predict potential allosteric binding sites and validate them experimentally.

-

Methodology:

-

Molecular Docking: Computational docking studies were performed using a homology model of the M5 mAChR to predict potential binding pockets for this compound within the transmembrane domain.[1][2]

-

Chimeric Receptor Generation: Chimeric receptors were constructed by swapping TM domains between the M5 receptor (high affinity for this compound) and the M2 receptor (no affinity for this compound). For example, a chimera might contain TMs 1-5 from M2 and TMs 6-7 from M5.

-

Functional Analysis of Chimeras: The chimeras were expressed in cells, and the functional effect of this compound was evaluated. Loss of this compound activity in a specific chimera implicated the swapped domains as being critical for binding.[2]

-

Site-Directed Mutagenesis: Based on the chimera and docking results, specific amino acid residues within the implicated TMs (TMs 2-4) that differ between M5 and M2 were mutated in the M5 receptor to their M2 counterparts.

-

Validation: The mutated receptors were then tested in functional assays. A significant reduction or complete loss of this compound's modulatory activity confirmed the importance of those specific residues for its binding.

-

-

Key Finding: Analysis of chimeric receptors indicated that TMs 2-5 were crucial. Subsequent site-directed mutagenesis within this region identified a putative binding site for this compound at the interface of TMs 2-4.[2]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental logic and the molecular pathway involved.

Caption: Experimental workflow for this compound binding site identification.

Caption: M5 receptor signaling pathway and inhibition by this compound.

References

- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor [figshare.com]

- 5. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. innoprot.com [innoprot.com]

- 9. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]

- 10. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

ML375: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML375 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). This localization implicates the M5 receptor in the modulation of dopamine signaling and suggests its potential as a therapeutic target for disorders involving dysfunctional dopaminergic pathways, such as addiction. This compound offers a valuable pharmacological tool for elucidating the physiological roles of the M5 receptor and exploring its therapeutic potential.

Mechanism of Action

This compound functions as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ACh, thereby attenuating the downstream signaling cascade. The M5 receptor is coupled to the Gq family of G proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a NAM, this compound dampens this signaling cascade in the presence of an agonist.

Signaling Pathway of M5 Receptor with this compound Modulation

Caption: M5 receptor signaling and the inhibitory effect of this compound.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

| Parameter | Species | Value | Reference |

| IC50 (M5 Receptor) | Human | 300 nM | [1][2] |

| Rat | 790 nM | [1][2] | |

| Selectivity (IC50) | Human M1-M4 Receptors | > 30 µM | [1][2] |

| Rat M1-M4 Receptors | > 30 µM | [1][2] | |

| Pharmacokinetics | |||

| In vivo Clearance (CLp) | Rat (1 mg/kg, IV) | 2.5 mL/min/kg | |

| In vivo Half-life (t1/2) | Rat (1 mg/kg, IV) | 80 hours | |

| Oral Bioavailability (%F) | Rat | 80% | |

| Brain:Plasma Ratio | Rat | 1.8 | |

| Plasma Protein Binding (fu) | Rat | 0.029 | |

| Human | 0.013 | ||

| Brain Tissue Binding (fu) | Rat | 0.003 |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and application of this compound are provided below.

In Vitro M5 Receptor Functional Assay (Calcium Flux)

This protocol describes a method to assess the negative allosteric modulator activity of this compound on the M5 receptor by measuring changes in intracellular calcium.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human M5 muscarinic receptor.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Acetylcholine (ACh) as the agonist.

-

This compound.

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the M5-expressing CHO cells into microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of ACh.

-

Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the different concentrations of this compound to the wells and incubate for a predetermined period. c. Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. d. Inject a concentration of ACh that elicits a submaximal response (e.g., EC80) into the wells. e. Continue to record the fluorescence intensity for a set period to capture the calcium mobilization.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The inhibitory effect of this compound is determined by the reduction in the ACh-induced calcium response. Calculate the IC50 value of this compound from the concentration-response curve.

In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a procedure to determine the pharmacokinetic profile of this compound in rats.

Materials:

-

Male Sprague-Dawley rats.

-

This compound formulation for intravenous (IV) and oral (PO) administration.

-

Vehicle for formulation (e.g., 10% Tween 80 in sterile water).

-

Blood collection tubes (e.g., with EDTA).

-

Centrifuge.

-

Analytical equipment for quantifying this compound in plasma and brain tissue (e.g., LC-MS/MS).

Procedure:

-

Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the study.

-

Dosing:

-

IV Administration: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

-

PO Administration: Administer a single dose of this compound via oral gavage.

-

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains. Homogenize the brain tissue.

-

Sample Analysis: Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Data Analysis: Calculate pharmacokinetic parameters such as clearance (CLp), half-life (t1/2), volume of distribution (Vd), and oral bioavailability (%F) from the plasma concentration-time profiles. Calculate the brain-to-plasma concentration ratio.

Experimental Workflow Diagram

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a first-in-class, highly selective M5 negative allosteric modulator with excellent CNS penetration, making it an indispensable tool for neuroscience research.[1][2] Its ability to specifically inhibit M5 receptor function allows for the precise investigation of this receptor's role in modulating dopamine-dependent behaviors and its potential as a therapeutic target for substance use disorders and other neurological conditions. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound to advance our understanding of M5 receptor neurobiology.

References

An In-depth Technical Guide to the Central Nervous System Effects of ML375

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML375 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, effects on the CNS, and the experimental methodologies used to characterize this compound. Allosteric modulation of the M5 receptor presents a novel therapeutic avenue for various neurological and psychiatric disorders, particularly addiction. This compound has demonstrated significant efficacy in preclinical models of substance use disorders by attenuating the reinforcing effects of drugs of abuse. This guide consolidates the current understanding of this compound's pharmacology and its implications for future drug development.

Introduction

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors that mediate the diverse effects of acetylcholine in the central and peripheral nervous systems.[1] While M1, M2, M3, and M4 receptors are more broadly expressed and have been the subject of extensive research, the M5 receptor has historically been less characterized due to a lack of selective pharmacological tools.[1] The M5 receptor is expressed at low levels in the CNS, with notable localization in the ventral tegmental area (VTA) and substantia nigra pars compacta, specifically on dopaminergic neurons.[1] This localization implicates the M5 receptor in the modulation of dopamine-mediated processes, including reward and motivation.[1]

The development of this compound, a selective M5 negative allosteric modulator, has provided a critical tool to probe the function of the M5 receptor and validate it as a therapeutic target.[1] this compound exhibits sub-micromolar potency and high selectivity for the human M5 receptor over other mAChR subtypes.[1][2] Its ability to penetrate the blood-brain barrier allows for the investigation of its effects on CNS-driven behaviors.[1][2] Preclinical studies have shown that this compound can reduce the self-administration of cocaine and opioids, suggesting its potential as a treatment for addiction.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Reference |

| M5 IC50 | Human | 300 nM | [1][2] |

| M5 IC50 | Rat | 790 nM | [1][2] |

| M1-M4 IC50 | Human | > 30 µM | [1][2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Half-life (t1/2) | Rat | 80 hours | [4][5] |

| CNS Penetration | Rat | High | [1][2] |

Signaling Pathway of the M5 Muscarinic Receptor

The M5 muscarinic acetylcholine receptor is coupled to the Gq/11 family of G-proteins. Upon activation by acetylcholine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the dissociation of the Gαq subunit from the βγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including the modulation of neuronal excitability. This compound, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the efficacy of acetylcholine in activating this cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Inositol Phosphate Accumulation Assay

This functional assay is used to determine the potency of compounds that modulate Gq-coupled receptors.

Objective: To measure the this compound-mediated inhibition of acetylcholine-stimulated inositol phosphate (IP) accumulation in cells expressing the M5 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

[³H]myo-inositol.

-

LiCl solution.

-

Acetylcholine.

-

This compound.

-

Dowex AG1-X8 resin.

-

Scintillation fluid.

Procedure:

-

Cell Culture and Labeling:

-

Plate M5-expressing CHO cells in 24-well plates and grow to near confluence.

-

Incubate the cells with [³H]myo-inositol in inositol-free medium for 16-24 hours to label the cellular phosphoinositide pools.

-

-

Compound Treatment:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound or vehicle in assay buffer containing LiCl for 15-30 minutes. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulate the cells with a sub-maximal concentration (e.g., EC80) of acetylcholine for 30-60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the assay by aspirating the medium and adding ice-cold 0.5 M perchloric acid.

-

Incubate on ice for 30 minutes to lyse the cells and extract the soluble IPs.

-

Neutralize the samples with KOH.

-

-

Isolation and Quantification:

-

Separate the total [³H]inositol phosphates from free [³H]inositol using Dowex AG1-X8 anion-exchange chromatography.

-

Elute the [³H]IPs with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the acetylcholine response at each concentration of this compound.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M5 receptor.

Objective: To measure the affinity of this compound for the M5 receptor by its ability to displace a radiolabeled ligand.

Materials:

-

Membranes prepared from CHO cells expressing the human M5 receptor.

-

Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound.

-

Non-specific binding control (e.g., atropine).

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Assay Setup:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or vehicle in assay buffer.

-

For the determination of non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 1 µM atropine).

-

Total binding is determined in the absence of any competitor.

-

-

Incubation:

-

Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo CNS Effects of this compound

The primary in vivo CNS effect of this compound investigated to date is its impact on drug-seeking and drug-taking behaviors in preclinical models of addiction.

Attenuation of Opioid and Stimulant Self-Administration

Studies have shown that systemic administration of this compound can dose-dependently reduce the self-administration of oxycodone and cocaine in rats.[3] This effect is observed on a progressive ratio schedule of reinforcement, indicating that this compound decreases the motivation to take the drug.[3] Importantly, this compound does not affect responding for non-drug rewards (e.g., sucrose pellets), suggesting that its effects are specific to drug reinforcement rather than causing a general suppression of behavior.[3]

Reduction of Cue-Induced Reinstatement

This compound has also been shown to attenuate cue-induced reinstatement of drug-seeking behavior.[3] This is a preclinical model of relapse, where drug-associated cues trigger a renewed effort to obtain the drug after a period of abstinence. The ability of this compound to reduce this behavior suggests it may be effective in preventing relapse in individuals with substance use disorders.

Lack of Effect on Opioid-Induced Antinociception

Crucially, this compound does not alter the antinociceptive (pain-relieving) effects of opioids like oxycodone.[3] This is a significant finding, as it suggests that M5 NAMs could potentially be used as adjuncts to opioid-based pain therapy to reduce their abuse liability without compromising their therapeutic efficacy.

Mechanism of Action in the CNS

The CNS effects of this compound are thought to be mediated by its modulation of the mesolimbic dopamine system. The M5 receptors are selectively expressed on dopaminergic neurons in the VTA.[1] Acetylcholine, acting on these M5 receptors, is thought to enhance the excitability of dopamine neurons, thereby promoting dopamine release in the nucleus accumbens, a key brain region involved in reward and reinforcement. By negatively modulating M5 receptors, this compound is hypothesized to dampen this cholinergic enhancement of dopamine release, thereby reducing the reinforcing effects of drugs of abuse that act on the dopamine system.

Conclusion

This compound is a first-in-class M5 selective negative allosteric modulator that has proven to be an invaluable tool for elucidating the role of the M5 receptor in the central nervous system. Its high selectivity and CNS penetrance have enabled preclinical studies demonstrating its potential as a novel therapeutic for substance use disorders. The data summarized in this guide highlight the robust pharmacological profile of this compound and provide a foundation for further research and development in this area. The detailed experimental protocols offer a starting point for researchers aiming to work with this and similar compounds. Future investigations will likely focus on further optimizing the pharmacokinetic properties of M5 NAMs for clinical development and exploring their therapeutic potential in other CNS disorders where dopamine dysregulation is implicated.

References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Negative Allosteric Modulation of M5 Muscarinic Acetylcholine Receptors Inhibits Oxycodone Self-Administration and Cue-Induced Reactivity with no effect on Antinociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Continued optimization of the M5 NAM this compound: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Continued optimization of the M5 NAM this compound: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Allosteric Modulation of the M5 Receptor by ML375: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the allosteric modulation of the M5 muscarinic acetylcholine receptor by ML375, a potent and selective negative allosteric modulator (NAM). This document consolidates key quantitative data, details experimental protocols for the principal assays cited in the literature, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Core Concepts: M5 Receptor and Allosteric Modulation

The M5 muscarinic acetylcholine receptor (M5 mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It is coupled to Gq protein, and its activation leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium levels.[1][3][4] The M5 receptor is implicated in various physiological processes, including the modulation of dopamine release, making it a potential therapeutic target for conditions such as drug addiction.[2][5]

Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the orthosteric binding site where the endogenous ligand (acetylcholine) binds.[6] These modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to the orthosteric agonist. This compound is a selective NAM of the M5 receptor, meaning it decreases the receptor's response to acetylcholine.[5][7]

Quantitative Data Summary of this compound at the M5 Receptor

The following table summarizes the key quantitative data for this compound's activity at the human and rat M5 receptors, as determined by various in vitro assays. This data highlights the potency and selectivity of this compound.

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human | 300 nM | Functional Assay | [3][7][8] |

| Rat | 790 nM | Functional Assay | [3][7][8] | |

| pIC50 | Human | 6.52 | Functional Assay | [8] |

| pA2 | Rat | 6.81 ± 0.05 | Inositol Phosphate Accumulation | [9] |

| pKB | Human | 6.81 ± 0.07 | Inositol Phosphate Accumulation | [1] |

| Rat | 6.45 ± 0.18 | [3H]NMS Binding Assay | [9] | |

| log α | Rat | -1.41 ± 0.15 | [3H]NMS Binding Assay | [9] |

| Selectivity | Human | >100-fold vs M1-M4 | Functional Assay | [8] |

| Rat | >38-fold vs M1-M4 | Functional Assay | [8] |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the allosteric modulation of the M5 receptor by this compound are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol phosphates, a downstream product of M5 receptor activation via the Gq pathway. A decrease in acetylcholine-stimulated IP accumulation in the presence of this compound indicates negative allosteric modulation.

Materials:

-

CHO-K1 cells stably expressing the human or rat M5 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

myo-[3H]inositol.

-

Stimulation buffer (Assay buffer containing LiCl).

-

Acetylcholine (ACh).

-

This compound.

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Dowex AG1-X8 resin.

-

Scintillation cocktail.

Procedure:

-

Cell Culture and Labeling: Seed M5-expressing CHO-K1 cells in 24-well plates and grow to near confluency. Incubate the cells with myo-[3H]inositol in inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.

-

Pre-incubation with this compound: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of acetylcholine (typically an EC80 concentration) in stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and IP Isolation: Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer. Transfer the cell lysates to columns containing Dowex AG1-X8 resin.

-

Elution and Quantification: Wash the columns with water to remove free inositol. Elute the inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid). Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound. A rightward shift in the acetylcholine dose-response curve and a decrease in the maximal response are indicative of negative allosteric modulation. Calculate the pA2 or pKB values to quantify the potency of this compound.

Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration ([Ca2+]i) following M5 receptor activation. The inhibitory effect of this compound on acetylcholine-induced calcium flux is quantified.

Materials:

-

CHO-K1 cells stably expressing the human or rat M5 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Pluronic F-127.

-

Acetylcholine (ACh).

-

This compound.

-

A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed M5-expressing CHO-K1 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye-loading solution to each well. Incubate the plate in the dark at 37°C for 1 hour.

-

Compound Addition: Prepare a plate containing varying concentrations of this compound and another plate with different concentrations of acetylcholine.

-

Measurement of Calcium Flux: Place the cell plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading. The instrument's fluidic dispenser adds the this compound solution to the cells, and the fluorescence is monitored for a short period. Subsequently, the acetylcholine solution is added, and the change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is recorded over time.

-

Data Analysis: The peak fluorescence response following acetylcholine addition is measured. The IC50 value for this compound is determined by plotting the percentage inhibition of the acetylcholine response against the concentration of this compound.

[3H]-N-methylscopolamine ([3H]-NMS) Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the M5 receptor and to investigate its allosteric mechanism of action. [3H]-NMS is a radiolabeled orthosteric antagonist.

Materials:

-

Membranes prepared from CHO-K1 cells expressing the M5 receptor.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

[3H]-NMS.

-

This compound.

-

Unlabeled NMS or atropine (for determining non-specific binding).

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation cocktail.

Procedure:

-

Competition Binding Assay:

-

In a 96-well plate, add M5 receptor-containing membranes, a fixed concentration of [3H]-NMS (typically at its Kd value), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells will contain a high concentration of unlabeled NMS or atropine.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: A lack of displacement of [3H]-NMS by this compound indicates that this compound does not bind to the orthosteric site.

-

-

Dissociation Kinetics Assay:

-

Pre-incubate M5 receptor membranes with [3H]-NMS to allow for binding to reach equilibrium.

-

Initiate the dissociation by adding a high concentration of unlabeled NMS in the absence or presence of this compound.

-

At various time points, filter a sample of the incubation mixture and measure the amount of remaining bound [3H]-NMS.

-

Data Analysis: A slower dissociation rate of [3H]-NMS in the presence of this compound is indicative of negative cooperativity and an allosteric mechanism of action. The dissociation rate constants (koff) can be calculated and compared.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of the M5 receptor, a typical experimental workflow for characterizing an allosteric modulator, and a logical workflow for identifying an allosteric binding site.

Caption: M5 receptor signaling pathway and the inhibitory effect of this compound.

Caption: Experimental workflow for characterizing an allosteric modulator like this compound.

References

- 1. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrated Computational Approaches and Tools for Allosteric Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding Characterization of GPCRs-Modulator by Molecular Complex Characterizing System (MCCS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Characterization of GPCRs Allosteric Modulation: Application to the Rational Design of De Novo S1PR1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ML375 in Cell-Based Functional Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML375 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] As a NAM, this compound binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This allosteric modulation results in a decrease in the maximal response of the receptor to ACh, making this compound a valuable tool for studying M5 receptor function and a potential therapeutic agent. This document provides detailed application notes and protocols for the preparation and use of this compound in cell-based functional assays.

Mechanism of Action

This compound exhibits its inhibitory effect by binding to an allosteric site on the M5 receptor, which is believed to be located at the interface of transmembrane domains 2-4.[3] This binding event induces a conformational change in the receptor that reduces its ability to be activated by orthosteric agonists like acetylcholine. Functionally, this is observed as a decrease in the maximal efficacy of the agonist, a hallmark of negative allosteric modulation.

M5 Receptor Signaling Pathway

The M5 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist such as acetylcholine, the Gq/11 protein activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Caption: M5 muscarinic receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

| Parameter | Species | Cell Line | Assay Type | Value | Reference |

| IC50 | Human | CHO | Calcium Mobilization | 300 nM | [1] |

| IC50 | Rat | CHO | Calcium Mobilization | 790 nM | [1] |

| Selectivity | Human | CHO | Calcium Mobilization | >30 µM (inactive at M1-M4) | [1][2] |

| Effect on ACh Potency | Human | CHO | Inositol Phosphate Accumulation | Causes a concentration-dependent reduction in ACh potency | [3] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, for 1 mg of this compound (Molecular Weight: 424.85 g/mol ), add 235.4 µL of DMSO.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Inositol Phosphate (IP1) Accumulation Assay (HTRF)

This protocol is adapted for a 384-well plate format using the IP-One HTRF kit from Cisbio.

Materials:

-

CHO cells stably expressing the human M5 receptor

-

Cell culture medium (e.g., DMEM/F12)

-

IP-One HTRF assay kit (Cisbio)

-

This compound stock solution (10 mM in DMSO)

-

Acetylcholine (ACh) stock solution

-

White, solid-bottom 384-well assay plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the M5-expressing CHO cells into a 384-well white plate at a density of 10,000-20,000 cells per well in 20 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in the assay stimulation buffer provided in the IP-One kit. The final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.

-

Prepare a range of ACh concentrations to generate a dose-response curve.

-

-

Assay Protocol:

-

Carefully remove the culture medium from the cell plate.

-

Add 10 µL of the diluted this compound solutions to the appropriate wells. For control wells (agonist only), add 10 µL of stimulation buffer.

-

Pre-incubate the plate with this compound for 15-30 minutes at 37°C.

-

Add 10 µL of the diluted ACh solutions to the wells.

-

Incubate the plate for 60 minutes at 37°C.

-

Add 5 µL of the IP1-d2 conjugate solution to each well.

-

Add 5 µL of the anti-IP1 cryptate solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the ACh concentration to generate dose-response curves in the presence and absence of this compound.

-

Calcium Mobilization Assay

This protocol is for a 96-well plate format using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

CHO cells stably expressing the human M5 receptor

-

Cell culture medium

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Probenecid

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution (10 mM in DMSO)

-

Acetylcholine (ACh) stock solution

-

Black, clear-bottom 96-well assay plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the M5-expressing CHO cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in HBSS.

-

Prepare a stock solution of ACh in HBSS at a concentration that will give an EC80 response (determined from a prior full dose-response curve).

-

-

Assay Protocol:

-

Place the cell plate into the fluorescence plate reader, which is set to maintain the temperature at 37°C.

-

Add the diluted this compound solutions to the appropriate wells and incubate for a desired period (e.g., 15 minutes).

-

Initiate the kinetic read, measuring fluorescence intensity (e.g., excitation at 494 nm, emission at 516 nm) over time.

-

After establishing a stable baseline, add the EC80 concentration of ACh to the wells.

-

Continue recording the fluorescence signal to measure the calcium response.

-

-

Data Analysis:

-

The calcium flux is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

-

Plot the percentage of inhibition (relative to the ACh-only control) against the log of the this compound concentration to determine the IC50 value.

-

Experimental Workflow for Characterizing this compound

Caption: A typical workflow for the screening and characterization of a negative allosteric modulator like this compound.

References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a Novel Allosteric Site at the M5 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Dosage of ML375 for Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML375 is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is primarily expressed in the midbrain dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area, regions critically involved in reward and motivation.[1] This localization has positioned the M5 receptor as a promising therapeutic target for substance use disorders.[1][3] this compound offers a valuable pharmacological tool to investigate the role of M5 receptors in rodent models of addiction and other neuropsychiatric disorders. These application notes provide a comprehensive overview of the optimal dosages, experimental protocols, and the underlying signaling pathway of this compound for use in rodent behavioral studies.

Data Presentation: this compound Dosage and Pharmacokinetics

The following tables summarize the quantitative data on this compound dosages used in rodent behavioral studies and its pharmacokinetic properties.

Table 1: Recommended Dosages of this compound for Rodent Behavioral Studies

| Rodent Species | Administration Route | Effective Dose Range | Behavioral Assay | Notes |